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Compound of Interest

Compound Name:
2,2,2-trifluoro-1-(3-

nitrophenyl)ethanone

CAS No.: 657-15-8

Cat. No.: B1294413 Get Quote

2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone is a specialized organic compound that serves as a

crucial building block in the synthesis of complex molecules, particularly within the

pharmaceutical and agrochemical industries.[1][2] Its chemical architecture, featuring a

trifluoromethyl ketone group and a nitro-substituted phenyl ring, offers a unique combination of

reactivity and functionality. The electron-withdrawing nature of both the trifluoromethyl and nitro

groups significantly influences the reactivity of the aromatic ring and the carbonyl group,

making it a versatile intermediate for a variety of chemical transformations.[1] This guide

provides a comprehensive overview of its properties, a detailed synthesis protocol, and its

applications, grounded in established chemical principles.

Chemical Identity and Physicochemical Properties
The definitive Chemical Abstracts Service (CAS) number for 2,2,2-trifluoro-1-(3-
nitrophenyl)ethanone is 657-15-8.[2][3][4][5] It is imperative to use this CAS number for

accurate identification and procurement. An alternative CAS number, 156258-39-8, is

occasionally associated with this compound in some supplier catalogs but appears to be an

outlier or a specific product identifier rather than the universally accepted registry number.

The key physicochemical properties of this compound are summarized in the table below,

derived from computed data.[6]
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Property Value

Molecular Formula C₈H₄F₃NO₃

Molecular Weight 219.12 g/mol

IUPAC Name 2,2,2-trifluoro-1-(3-nitrophenyl)ethanone

Synonyms 3'-Nitro-2,2,2-trifluoroacetophenone

XLogP3 2.5

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor Count 6

Rotatable Bond Count 1

Exact Mass 219.01432748 Da

Topological Polar Surface Area 62.9 Å²

Synthesis Protocol: Electrophilic Nitration
The most direct and commonly cited method for the preparation of 2,2,2-trifluoro-1-(3-
nitrophenyl)ethanone is the electrophilic aromatic substitution (nitration) of 2,2,2-

trifluoroacetophenone.[3][4][5] The trifluoroacetyl group is a meta-directing deactivator, thus the

nitration reaction selectively installs the nitro group at the meta-position of the phenyl ring.

Causality of Experimental Choices:
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature

(-10°C to 0°C) is crucial to control the reaction rate, prevent over-nitration (dinitration), and

minimize the formation of undesired byproducts.

Strong Acid Medium: A strong acid, in this case, concentrated hydrochloric acid (though

sulfuric acid is also commonly used in classical nitration), is required to protonate nitric acid,

leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active

nitrating species.
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Slow Addition of Nitrating Agent: The dropwise addition of the nitric acid solution ensures that

the concentration of the nitronium ion remains low and the temperature of the reaction

mixture can be effectively controlled.

pH Adjustment and Extraction: After the reaction is complete, the acidic mixture is

neutralized with a base (sodium hydroxide) to deprotonate any remaining acids and to

ensure the product is in its neutral form, which is soluble in organic solvents like ethyl

acetate for efficient extraction.

Chromatographic Purification: Silica gel chromatography is employed to separate the desired

meta-isomer from any unreacted starting material and other potential isomers or byproducts,

ensuring high purity of the final product.

Experimental Workflow Diagram
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Reagent Preparation Reaction

Work-up & Isolation

Purification

Prepare Nitric Acid Solution
(Nitric Acid in Conc. HCl)

Slowly Add Nitric Acid Solution to Reactor
(Maintain Temp < -5°C)

Prepare Reactor
(2,2,2-Trifluoroacetophenone in Conc. HCl) Cool Both Solutions to -10°C

Stir at -10°C to 0°C for 1 hour

After addition

Quench with Deionized Water

Reaction complete

Adjust pH to 9-10 with 50% NaOH

Extract with Ethyl Acetate (3x)

Combine & Dry Organic Phases
(Magnesium Sulfate)

Concentrate Under Reduced Pressure

Purify by Silica Gel Chromatography

Final Product:
2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone

Click to download full resolution via product page

Caption: Synthesis workflow for 2,2,2-trifluoro-1-(3-nitrophenyl)ethanone.
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Step-by-Step Methodology[3]
Reactor Setup: In a suitable reaction vessel, add 20.0 g (114.9 mmol) of 2,2,2-

trifluoroacetophenone to 80 mL of concentrated hydrochloric acid.

Cooling: Cool the mixture to -10°C using an appropriate cooling bath (e.g., ice-salt or dry ice-

acetone).

Nitrating Mixture Preparation: In a separate flask, prepare a solution of 4.8 mL (114.8 mmol)

of nitric acid dissolved in 20 mL of concentrated hydrochloric acid. Pre-cool this mixture to

-10°C.

Addition: Add the cold nitric acid solution dropwise to the stirred reaction mixture. It is critical

to control the rate of addition to ensure the internal temperature does not rise above -5°C.

Reaction: Once the addition is complete, continue to stir the reaction mixture for 1 hour,

maintaining the temperature between -10°C and 0°C.

Work-up: Carefully add deionized water to the reaction mixture. Then, slowly add a 50%

aqueous solution of sodium hydroxide to adjust the pH of the mixture to 9-10.

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl

acetate.

Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium

sulfate. Filter off the drying agent and concentrate the organic phase under reduced

pressure.

Purification: Purify the resulting residue by silica gel column chromatography. A typical

mobile phase gradient starts with 2:1 cyclohexane/dichloromethane, progresses to 1:1, and

finishes with pure dichloromethane to elute the final product.

Applications in Drug Development and Organic
Synthesis
The primary value of 2,2,2-trifluoro-1-(3-nitrophenyl)ethanone lies in its role as a versatile

synthetic intermediate.[1][2] The two key functional groups, the trifluoromethyl ketone and the

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1294413?utm_src=pdf-body
https://cymitquimica.com/cas/17408-17-2/
https://www.aromsyn.com/product/657-15-8.html;jsessionid=EADE752AF906202C31810B2265C453FB?PageSpeed=noscript
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


aromatic nitro group, serve as handles for extensive molecular elaboration.

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative

under various conditions (e.g., using SnCl₂, H₂/Pd-C, or Fe/HCl). This transformation is

fundamental in medicinal chemistry, as the resulting amino group can be used to form

amides, sulfonamides, ureas, and other functionalities common in bioactive molecules.

Modification of the Ketone: The trifluoromethyl ketone is a powerful electrophile. It can

undergo nucleophilic addition reactions, be converted into other functional groups, or

participate in condensation reactions. The presence of the trifluoromethyl group can enhance

the metabolic stability and binding affinity of a final drug molecule.

Logical Relationship as a Synthetic Intermediate

Nitro Group Chemistry

Ketone Chemistry

2,2,2-Trifluoro-1-
(3-nitrophenyl)ethanone

Reduction
(e.g., H₂, Pd/C)

Nucleophilic Addition
(e.g., Grignard, Organolithium)

Condensation Reactions
(e.g., Knoevenagel)3-Amino Intermediate

Further Functionalization
(Amide/Sulfonamide Formation, etc.)

Complex Bioactive Molecules
(Pharmaceuticals, Agrochemicals)

Tertiary Alcohol Intermediate Alkene Intermediate

Click to download full resolution via product page
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Caption: Role as a versatile intermediate in complex molecule synthesis.

Safety and Handling
2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone is classified as an irritant.[6] Standard laboratory

safety protocols should be strictly followed when handling this compound.

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

[6]

Precautionary Measures:

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Handle in a well-ventilated area or a chemical fume hood.

Avoid contact with skin, eyes, and clothing.

In case of contact, rinse the affected area immediately with plenty of water.

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion
As a Senior Application Scientist, it is my assessment that 2,2,2-trifluoro-1-(3-
nitrophenyl)ethanone (CAS 657-15-8) is a high-value synthetic intermediate rather than an

end-product. Its utility is derived from the strategic placement of two highly versatile functional

groups. The trifluoromethyl ketone offers a site for nucleophilic attack and a metabolically

stable fluorine motif, while the nitro group provides a gateway to the rich chemistry of anilines.

For researchers in drug discovery and fine chemical synthesis, this compound represents a

reliable and predictable building block for the construction of novel and complex molecular

architectures. Mastery of its synthesis and subsequent reactions is a valuable skill for any

synthetic chemist in the field.

References
Chinachemnet. 3'-Nitro-2,2,2-trifluoroacetophenone 657-15-8. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1294413?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2_2_2-Trifluoro-1-_3-nitrophenyl_ethan-1-one
https://pubchem.ncbi.nlm.nih.gov/compound/2_2_2-Trifluoro-1-_3-nitrophenyl_ethan-1-one
https://www.benchchem.com/product/b1294413?utm_src=pdf-body
https://www.benchchem.com/product/b1294413?utm_src=pdf-body
http://www.chinachemnet.com/look/211-516-2/en_US/3'-Nitro-2,2,2-trifluoroacetophenone.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Google Patents.

National Center for Biotechnology Information. Synthesis and crystal structure of 2-chloro-1-

(3-hydroxyphenyl)ethanone. [Link]

Wikipedia. Friedel–Crafts reaction. [Link]

MDPI. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran

Derivatives. [Link]

Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-
phenyl)-2,2,2-trifluoro-ethanone.

PubChem. 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one. [Link]

PubChem. 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone. [Link]

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts

Alkylation. [Link]

Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts

Reaction. [Link]

Google Patents. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl)

European Patent Office. EP 3 597 627 A1. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CAS 17408-17-2: 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone [cymitquimica.com]

2. 657-15-8 | 3'-Nitro-2,2,2-trifluoroacetophenone - Aromsyn Co.,Ltd. [aromsyn.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4244243/
https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction
https://www.mdpi.com/1420-3049/27/15/4862
https://pubchem.ncbi.nlm.nih.gov/compound/69566
https://pubchem.ncbi.nlm.nih.gov/compound/276536
https://www.organic-chemistry.org/namedreactions/friedel-crafts-acylation.shtm
https://www.masterorganicchemistry.com/2018/05/17/eas-reactions-3-friedel-crafts-acylation-and-friedel-crafts-alkylation/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/16%3A_Aromatic_Substitution_Reactions/16.03%3A_Alkylation_and_Acylation_of_Aromatic_Rings_-_The_Friedel-Crafts_Reaction
https://data.epo.org/publication-server/document?i=59838035&typ=docdb&cc=EP&pn=3597627&ki=A1
https://www.benchchem.com/product/b1294413?utm_src=pdf-custom-synthesis
https://cymitquimica.com/cas/17408-17-2/
https://www.aromsyn.com/product/657-15-8.html;jsessionid=EADE752AF906202C31810B2265C453FB?PageSpeed=noscript
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. 3'-NITRO-2,2,2-TRIFLUOROACETOPHENONE | 657-15-8 [chemicalbook.com]

4. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its
derivatives - Google Patents [patents.google.com]

5. data.epo.org [data.epo.org]

6. 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one | C8H4F3NO3 | CID 69566 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Introduction: A Key Intermediate in Modern Synthesis].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294413#2-2-2-trifluoro-1-3-nitrophenyl-ethanone-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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